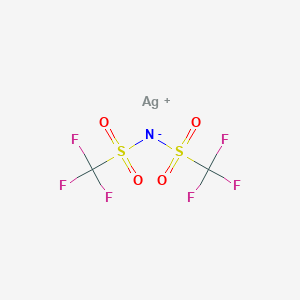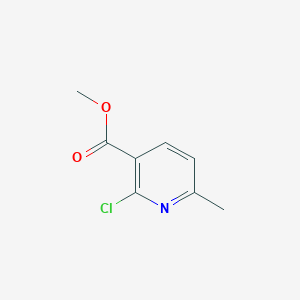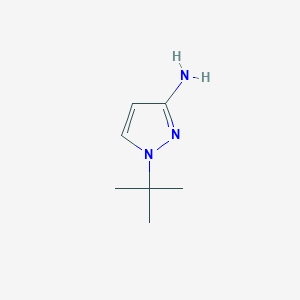
Silver bis(trifluoromethanesulfonyl)imide
Übersicht
Beschreibung
Silver bis(trifluoromethanesulfonyl)imide, also known as Silver triflimide or AgNTf2, is a silver-based salt that is widely used as a catalyst in organic synthesis . It is used in the C3 regioselective alkylation of indole derivatives via conjugated addition type reactions with α, β-enones . It is also used as a p-type dopant for efficient and stable solid-state dye-sensitized and perovskite solar cells .
Physical And Chemical Properties Analysis
Silver bis(trifluoromethanesulfonyl)imide is a solid at 20°C . It has a molecular weight of 388.02 g/mol . It has a melting point of 248.8°C . It is soluble in water and incompatible with strong oxidizing agents .
Wissenschaftliche Forschungsanwendungen
1. Metal Oxide Solubilization
AgTFSI has been shown to possess the ability to dissolve significant quantities of metal oxides, displaying selectivity towards certain oxides. This property is leveraged in solubilizing oxides of rare earths, uranium, zinc, cadmium, mercury, nickel, copper, palladium, lead, manganese, and silver. This feature has practical applications in materials science and chemistry (Nockemann et al., 2006).
2. Nanocomposite Synthesis
AgTFSI plays a role in the synthesis of nanocomposites. For instance, it has been utilized in the facile synthesis of silver-polypyrrole nanocomposites, where it acts as an oxidant agent. The resulting materials show properties characteristic of semiconductors, and this application is significant in the field of material science and nanotechnology (Oliveira & Camilo, 2019).
3. Ionic Liquid Electrolytes
AgTFSI is used in ionic liquids, which are a class of solvents with various applications, including as electrolytes in batteries. For example, it has been combined with lithium bis(trifluoromethanesulfonyl)imide in ionic liquid solutions, showing stability towards lithium metal electrodes, useful for advanced lithium batteries (Fernicola et al., 2007).
4. Solar Cell Applications
In the realm of renewable energy, AgTFSI has been employed as a p-type dopant for solid-state dye-sensitized and perovskite solar cells. It enhances the power conversion efficiencies and stability of these devices, making it a significant component in the development of more efficient solar energy solutions (Xu et al., 2014).
5. Electrocatalysis
AgTFSI is also instrumental in electrocatalysis. An innovative approach involves oxidizing AgTTFSI anion to form a radical electrocatalyst on a platinum electrode under anaerobic conditions. This catalyst promotes the electrooxidation of methanol, potentially useful in fuel cell technology (Tang et al., 2016).
6. Molecular Modeling and Experimental Studies
AgTFSI is also a subject of molecular modeling and experimental studies, particularly in the investigation of the thermodynamic and transport properties of ionic liquids. This research contributes to the understanding of the behavior of such liquids, which is crucial for their application in various industries (Cadena et al., 2006).
7. Electrolytes in Energy Storage
In energy storage, AgTFSI-based ionic liquid electrolytes are characterized for their application in high-performance lithium-ion batteries. This research is pivotal in advancing battery technology, especially for electric and electronic devices (Elia et al., 2016).
Eigenschaften
IUPAC Name |
silver;bis(trifluoromethylsulfonyl)azanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2F6NO4S2.Ag/c3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSYLTRBDKXZSGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Ag+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2AgF6NO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50464239 | |
| Record name | Silver triflimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50464239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Silver triflimide | |
CAS RN |
189114-61-2 | |
| Record name | Silver triflimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50464239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Silver Bis(trifluoromethanesulfonyl)imide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-Oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B1317114.png)

![4-{[(3,4-Dimethylphenyl)sulfanyl]methyl}benzoic acid](/img/structure/B1317120.png)







